molecular formula C12H12N2O4S2 B2492160 (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid CAS No. 376638-03-8

(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid

Cat. No.: B2492160
CAS No.: 376638-03-8
M. Wt: 312.36
InChI Key: AYKJIFPXBJZYOI-UHFFFAOYSA-N
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Description

(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄S₂ It is known for its unique structure, which includes a thiazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1,3-thiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
  • (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
  • (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid

Uniqueness

(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness in various research fields.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-8-2-4-10(5-3-8)20(17,18)14-12-13-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKJIFPXBJZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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